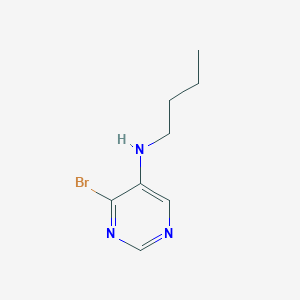

4-bromo-N-butylpyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

4-bromo-N-butylpyrimidin-5-amine |

InChI |

InChI=1S/C8H12BrN3/c1-2-3-4-11-7-5-10-6-12-8(7)9/h5-6,11H,2-4H2,1H3 |

InChI Key |

FCFHLUJCINDUBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN=CN=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo N Butylpyrimidin 5 Amine and Its Analogs

De Novo Construction of the Pyrimidine (B1678525) Core with Integrated Substituents

Building the pyrimidine skeleton from acyclic precursors, known as de novo synthesis, allows for the direct incorporation of necessary functional groups. This approach is highly valued for its efficiency and ability to generate structural diversity from simple building blocks.

Cyclocondensation Approaches for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry and represent the classical method for assembling the pyrimidine ring. nih.gov This strategy involves the formation of the ring structure by combining two or more linear reactants, leading to the creation of cyclic compounds, often heterocycles. nih.gov The most common pathway involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a molecule containing an N-C-N fragment, such as an amidine. youtube.comnih.gov The reaction proceeds through the formation of new carbon-nitrogen bonds, followed by a cyclization and dehydration step to yield the aromatic pyrimidine ring.

The general principle can be adapted to produce a variety of substituted pyrimidines by choosing appropriately functionalized starting materials. nih.gov For instance, different 1,3-dicarbonyl compounds and amidines can be used to introduce a wide range of substituents at various positions on the pyrimidine ring.

Multi-component Reactions for Direct Synthesis of Substituted Pyrimidines

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and operational simplicity. nih.govorganic-chemistry.org MCRs allow for the construction of complex molecules like substituted pyrimidines in a single step from three or more starting materials, which reduces waste and shortens reaction times. nih.gov

A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis that combines amidines with up to three different alcohols. nih.govorganic-chemistry.org This reaction proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines with excellent regioselectivity. nih.govorganic-chemistry.org Another powerful MCR strategy for pyrimidine synthesis involves the condensation of amidines, aldehydes, and other activated reagents. These reactions provide direct access to pyrimidines that are highly and unsymmetrically decorated with various substituents. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Amidine | Alcohol 1 | Alcohol 2 | PN5P-Ir-pincer complex | Unsymmetrically substituted pyrimidine | nih.govorganic-chemistry.org |

| β-Diketone | N-Bromosuccinimide | 2-Aminopyrimidine (B69317) | DCM, room temp. | Fused imidazo[1,2-a]pyrimidine | organic-chemistry.org |

| Amidine | Skipped Diyne | - | Domino aza-Michael additions | Fully substituted pyrimidine | youtube.com |

Strategic Incorporation of Bromine and N-Butylamino Functionalities

The de novo synthesis of 4-bromo-N-butylpyrimidin-5-amine requires the strategic inclusion of both the bromine atom at the C4 position and the N-butylamino group at the C5 position.

Bromine Incorporation: The bromine atom can be introduced by using a brominated precursor in the cyclocondensation reaction. For example, the direct condensation of cyanic acid derivatives with N-vinyl or aryl amides can yield C4-heteroatom-substituted pyrimidines. nih.gov Specifically, the use of cyanic bromide in such reactions provides a versatile route to 4-bromo-azaheterocycles. nih.gov Alternatively, a multicomponent strategy can be employed where a brominating agent like N-bromosuccinimide (NBS) reacts with one of the acyclic precursors, such as a β-diketone, to form an α-bromo intermediate in situ. organic-chemistry.org This intermediate then undergoes cyclocondensation with an amidine to yield a pyrimidine with the bromine atom already in place. organic-chemistry.org

N-Butylamino Incorporation: The N-butylamino group is typically introduced by using a suitably substituted precursor. In syntheses that utilize amidines as the source of the N1 and N3 atoms, an N-butyl-substituted amidine can serve as a key building block. The choice of a precursor like an N-butyl-substituted ylidenemalononitrile could also direct the formation of the desired amino-substituted pyridine (B92270) or pyrimidine ring. youtube.com The core principle is to have the N-butyl group present on one of the acyclic starting materials that will form the final heterocyclic ring.

Functionalization of Pre-existing Pyrimidine Scaffolds

An alternative and widely used approach to synthesizing this compound involves starting with a pre-formed pyrimidine ring and introducing the desired bromo and N-butylamino groups through subsequent chemical modifications. This method is often more practical when the required pyrimidine starting material is commercially available or easily synthesized.

Regioselective Bromination of Pyrimidine Amines

The direct bromination of a pyrimidine amine must be controlled to ensure the bromine atom is introduced at the correct position (regioselectivity). Electrophilic substitution on the pyrimidine ring is generally difficult but preferentially occurs at the C5 position, which is less electron-deficient. nih.gov However, the specific regioselectivity can be influenced by the existing substituents and the choice of brominating agent.

For aromatic amines, various methods have been developed for regioselective bromination. researchgate.net Reagents such as N-bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic compounds. organic-chemistry.org The reaction conditions, including the solvent and temperature, are optimized to favor substitution at the desired position. In some cases, directing groups can be used to control the position of bromination on pyridine derivatives, a strategy that can be adapted for pyrimidines. For instance, treating an aromatic amine with n-butyllithium followed by trimethyltin (B158744) chloride can direct subsequent bromination to a specific position. researchgate.net

| Reagent | Substrate Class | Key Advantage | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Heterocycles, Diketones | Easily handled, selective brominating agent | organic-chemistry.org |

| Tetrabutylammonium tribromide (TBATB) | Fused Nitrogen Heterocycles | Mild, high safety profile, good for sensitive groups | |

| Br2 with n-BuLi/Me3SnCl | Aromatic Amines | High regioselectivity via in situ tin amide formation | researchgate.net |

N-Alkylation and N-Acylation Reactions on Pyrimidine Amines

N-alkylation is a fundamental reaction for forming C-N bonds. To introduce the butyl group onto the amino functionality of a pyrimidine amine, a direct N-alkylation reaction is typically performed. This involves reacting the pyrimidine amine with an alkylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in the presence of a base.

The reaction of a pyrimidine amine with an alkyl halide can lead to the formation of a mono-quaternary salt. nih.gov Care must be taken to control the reaction conditions to avoid over-alkylation, where multiple alkyl groups are added to the nitrogen atom. The choice of base, solvent, and temperature is crucial for achieving high yields and selectivity for the desired N-butylated product.

Optimization of Reaction Conditions and Yields for this compound and its Analogs

The synthesis of this compound, a key intermediate in various chemical research areas, necessitates carefully optimized reaction conditions to ensure high yields and purity. The primary route for its synthesis involves the N-alkylation of 4-bromo-5-aminopyrimidine. However, direct alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products, as well as potential side reactions. A more robust and widely applicable method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for precise control over the formation of the C-N bond between an aryl halide and an amine. This section delves into the optimization of these synthetic methodologies, with a focus on reaction parameters that critically influence the yield and selectivity of the desired product.

The optimization of the synthesis of this compound and its analogs typically revolves around several key methodologies, primarily direct N-alkylation and palladium-catalyzed cross-coupling reactions. Each approach has a set of critical parameters that must be fine-tuned to maximize product yield and minimize impurities.

A common strategy for synthesizing N-alkylated aminopyrimidines is the direct reaction of the parent amine with an alkyl halide. In the case of this compound, this would involve the reaction of 4-bromo-5-aminopyrimidine with a butyl halide. The optimization of this reaction is multifaceted, involving the careful selection of the base, solvent, and temperature to control the reaction rate and selectivity. For instance, the choice of base is critical in deprotonating the amine to facilitate nucleophilic attack without promoting undesirable side reactions. A study on the N-alkylation of primary amines with alkyl bromides highlighted the efficacy of using potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction temperature and the nature of the alkyl halide also play significant roles, with primary alkyl bromides generally providing better results. researchgate.net

However, direct alkylation can often lead to a mixture of mono- and di-alkylated products, necessitating extensive purification. To circumvent this, modern synthetic chemistry often turns to more selective methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. wikipedia.org The optimization of a Buchwald-Hartwig reaction for a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with an amine highlighted the critical roles of the palladium catalyst, ligand, and base. nih.gov For instance, the use of specialized phosphine (B1218219) ligands like RuPhos, in combination with a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS), was found to be optimal. nih.gov

The choice of solvent is also paramount, with common options including toluene, dioxane, and THF. bristol.ac.ukyoutube.com The reaction temperature is another key variable, often requiring heating to achieve efficient coupling. bristol.ac.uk The optimization process for such a reaction can be systematically approached using Design of Experiments (DoE), which allows for the simultaneous variation of multiple parameters to identify the optimal reaction space. bristol.ac.uk

For the synthesis of this compound via a Buchwald-Hartwig approach, one would start with a suitable precursor like 4,5-dibromopyrimidine (B11788045) and couple it with butylamine. The optimization would involve screening various palladium precatalysts, phosphine ligands, bases, and solvents.

Below are illustrative data tables representing hypothetical optimization studies for the synthesis of this compound, based on established principles from the literature for analogous systems.

Table 1: Optimization of Base and Solvent for N-alkylation of 4-bromo-5-aminopyrimidine with n-Butyl Bromide

| Entry | Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | DMF | 80 | 12 | 65 |

| 2 | Cs2CO3 | DMF | 80 | 12 | 72 |

| 3 | NaH | THF | 60 | 8 | 55 |

| 4 | KHMDS | Toluene | 100 | 6 | 78 |

| 5 | DBU | Acetonitrile | 80 | 10 | 68 |

This table illustrates a typical screening process where different bases and solvents are evaluated to find the optimal combination for the direct N-alkylation reaction. The yields are hypothetical and based on trends observed in similar reactions.

Table 2: Optimization of Catalyst and Ligand for Buchwald-Hartwig Amination of 4,5-dibromopyrimidine with Butylamine

| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (1.5 equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | 75 |

| 2 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 85 |

| 3 | PdCl2(dppf) | - | Cs2CO3 | DMF | 120 | 60 |

| 4 | RuPhos-Pd-G3 | - | KHMDS | Toluene | 100 | 92 |

| 5 | BrettPhos-Pd-G3 | - | LiHMDS | THF | 90 | 88 |

This table demonstrates the screening of various palladium precatalysts and phosphine ligands, which are crucial for the efficiency of the Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction's success, especially with challenging substrates. The yields are illustrative.

Table 3: Fine-Tuning of Reaction Conditions for Optimized Buchwald-Hartwig Amination

| Entry | Catalyst Loading (mol%) | Base Equivalents | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 1.5 | 0.1 | 100 | 6 | 92 |

| 2 | 1 | 1.5 | 0.1 | 100 | 8 | 89 |

| 3 | 2 | 1.2 | 0.1 | 100 | 6 | 85 |

| 4 | 2 | 1.5 | 0.2 | 100 | 6 | 90 |

| 5 | 2 | 1.5 | 0.1 | 90 | 12 | 88 |

| 6 | 2 | 1.5 | 0.1 | 110 | 4 | 95 |

Following the initial screening, this table illustrates the process of fine-tuning the reaction parameters, such as catalyst loading, base stoichiometry, and concentration, to maximize the yield and efficiency of the synthesis. The data is hypothetical and serves to exemplify the optimization process.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is essential to confirm the molecular structure of 4-bromo-N-butylpyrimidin-5-amine and to gain insights into its conformational preferences in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise structure of this compound.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the N-butyl group. The aromatic protons on the pyrimidine ring would likely appear as singlets in the downfield region. The protons of the n-butyl group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the amine, with characteristic coupling patterns. The chemical shifts would be influenced by the electronic environment created by the bromine atom and the amino group.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at distinct chemical shifts, with the carbon atom bonded to the bromine atom showing a characteristic shift. The four distinct carbon signals of the n-butyl group would also be readily identifiable.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to probe the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the sequence of the n-butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the attachment of the N-butyl group to the 5-amino position of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the N-butyl chain and the protons of the pyrimidine ring, offering valuable insights into the molecule's preferred conformation in solution.

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H2 | ~8.5 | s |

| Pyrimidine-H6 | ~8.3 | s |

| NH | Broad singlet | br s |

| N-CH₂ | ~3.4 | t |

| CH₂ | ~1.6 | sext |

| CH₂ | ~1.4 | quint |

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine-C2 | ~158 |

| Pyrimidine-C4 | ~125 |

| Pyrimidine-C5 | ~150 |

| Pyrimidine-C6 | ~155 |

| N-CH₂ | ~45 |

| CH₂ | ~31 |

| CH₂ | ~20 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound. For this compound (C₈H₁₂BrN₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns observed in the mass spectrum would also offer structural information, potentially showing the loss of the butyl group or other characteristic fragments.

Predicted HRMS Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 230.0291 |

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected. researchgate.netacs.org The N-H stretching vibration of the secondary amine would likely appear as a peak in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Pyrimidine and its derivatives are known to absorb in the UV region. nih.gov The presence of the bromine atom and the amino group would influence the wavelength of maximum absorption (λmax). The spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring.

Expected Spectroscopic Data

| Technique | Expected Wavenumber/Wavelength | Functional Group/Transition |

|---|---|---|

| IR | 3300-3500 cm⁻¹ | N-H stretch |

| IR | 2850-2960 cm⁻¹ | C-H stretch (alkyl) |

| IR | 1500-1600 cm⁻¹ | C=N, C=C stretch (pyrimidine) |

| IR | 500-600 cm⁻¹ | C-Br stretch |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography offers the definitive solid-state structure of a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction pattern of X-rays passing through the crystal would allow for the calculation of the precise positions of each atom in the crystal lattice. This would confirm the molecular connectivity and provide accurate bond lengths and angles. Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the solid state. Although no specific X-ray crystallographic data for this compound is currently available, studies on similar bromo-substituted pyrimidine derivatives have been reported, providing a basis for comparison. nih.gov

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The parent compound, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center into the butyl group (e.g., using a chiral amine in the synthesis), then chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules and studying their conformational changes.

Computational and Theoretical Studies on 4 Bromo N Butylpyrimidin 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. For 4-bromo-N-butylpyrimidin-5-amine, DFT would be used to calculate properties that govern its stability and reactivity.

Electronic Properties: Calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule.

Reactivity Descriptors: From HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be derived. These values predict how the molecule will interact with other chemical species. For instance, the electrophilicity index would classify the compound's ability to accept electrons.

Charge Distribution: A Natural Bond Orbital (NBO) analysis would reveal the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. A Molecular Electrostatic Potential (MEP) map would visually represent these charged regions, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound using DFT might look like this:

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons. |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional shape (conformation) of this compound, particularly the flexible N-butyl group, is critical for its interaction with biological targets.

Molecular Mechanics (MM): This method would be used for an initial conformational search to identify low-energy stable structures. By systematically rotating the rotatable bonds (e.g., C-N and C-C bonds in the butyl chain), a potential energy surface can be mapped to find the most stable conformers.

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule in a biological environment (typically in a solvent like water), MD simulations are performed. An MD simulation tracks the movements of all atoms over time, providing insights into conformational flexibility, stability of different conformers, and interactions with solvent molecules. The stability of the molecule's conformation during a simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) over time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Frequencies: Using DFT, the infrared (IR) and Raman spectra of this compound can be calculated. The predicted vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated spectrum to an experimental one helps to confirm the molecular structure and assign spectral peaks to specific vibrational modes.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. These predictions are highly sensitive to the molecular geometry and electronic environment of each atom. Agreement between predicted and experimental chemical shifts provides strong evidence for the proposed structure. Machine learning and quantum mechanics (QM) approaches are common methods for these predictions.

An illustrative table of predicted vs. experimental vibrational frequencies might be structured as follows:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3455 | N-H stretching of the amine |

| ν(C-H) | 2960 | 2965 | C-H stretching of the butyl group |

| ν(C=N) | 1620 | 1625 | Pyrimidine (B1678525) ring stretching |

| ν(C-Br) | 680 | 685 | C-Br stretching |

Molecular Docking and Binding Affinity Predictions with Biological Targets (e.g., enzymes, receptors)

If this compound is investigated as a potential drug, molecular docking and binding affinity predictions are essential.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when bound to a biological target, such as a protein receptor or enzyme. The process involves placing the ligand (this compound) into the binding site of the target and calculating the most stable binding pose based on a scoring function. The docking score estimates the binding affinity, with lower scores typically indicating stronger binding.

Binding Interactions: Docking studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the amine group could act as a hydrogen bond donor, while the pyrimidine ring could engage in stacking interactions.

MD Simulations of the Complex: Following docking, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted binding pose and refine the understanding of the binding interactions over time.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

SAR and QSAR studies are crucial for optimizing a lead compound into a potent drug. While these studies require data on a series of related compounds, the framework would be applicable to derivatives of this compound.

SAR Analysis: This involves systematically modifying the structure of the parent compound and observing how these changes affect its biological activity. For example, one might replace the bromine atom with other halogens (Cl, F) or change the length and branching of the butyl chain to understand which parts of the molecule are essential for activity.

QSAR Modeling: QSAR establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. Descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to design more potent compounds.

Biological Activity Investigation and Mechanistic Insights in Vitro Focus

Enzyme Inhibition Studies

While direct enzyme inhibition data for 4-bromo-N-butylpyrimidin-5-amine is not currently available in the scientific literature, studies on structurally similar pyrimidine (B1678525) derivatives have revealed significant inhibitory activity against various enzymes, particularly kinases.

Research into a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives has identified them as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy pathway. One of the most active compounds in this series, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, demonstrated strong inhibitory activity against the ULK1 kinase. nih.gov Although the specific kinetic parameters of inhibition (e.g., Ki, IC50) were not detailed in the abstract, the study highlights the potential of the 5-bromopyrimidine (B23866) scaffold in designing kinase inhibitors.

Molecular modeling studies of the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have provided insights into their binding mode within the ULK1 kinase domain. Docking analysis of the highly active compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was performed to understand the crucial hydrogen bond donor interactions that contribute to its inhibitory effect. nih.gov These computational studies are instrumental in elucidating the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Currently, there is no published research available that specifically details receptor binding assays or ligand-receptor interaction studies for this compound or its close analogs.

Cell-Based Assays for Cellular Pathway Modulation

The inhibitory action of pyrimidine derivatives on cellular pathways has been demonstrated in cell-based assays.

The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, identified as ULK1 inhibitors, were shown to modulate cellular processes in non-small cell lung cancer (NSCLC) cell lines. The lead compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, effectively inhibited the proliferation of A549 cells. nih.gov Furthermore, this compound was found to block autophagy and induce apoptosis, demonstrating its ability to modulate key cellular signaling cascades involved in cancer cell survival and death. nih.gov

In Vitro Antimicrobial and Antiviral Activity against Specific Pathogens

The pyrimidine scaffold is a common feature in many antimicrobial and antiviral agents. While direct studies on this compound are lacking, related compounds have shown promising activity.

A study on 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which share the 4-amino-5-bromopyrimidine (B111901) core, revealed significant antiviral activity. These compounds were active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov The 4-amino-5-bromo derivative, in particular, produced a significant reduction in viral titer. nih.gov

Another class of related compounds, 1-(beta-D-arabinofuranosyl)-5-bromo-N4-substituted cytosine derivatives, has also been synthesized and evaluated for antiviral activity against the parainfluenza 1 (Sendai) virus. nih.gov

The following table summarizes the in vitro antiviral activity of a related pyrrolo[2,3-d]pyrimidine derivative.

| Compound | Virus | Cell Line | Activity | Citation |

| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Human Cytomegalovirus (HCMV) | Not Specified | Active | nih.gov |

| 4-amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Active | nih.gov |

Note: This table presents data for a structurally related analog, not this compound.

The antibacterial potential of pyrimidine derivatives has been demonstrated in studies of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. These compounds were screened for their antibacterial activity against several Gram-positive bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to or better than the reference standards, sulfamethoxazole (B1682508) and trimethoprim. ijpsonline.com

The following table presents the antibacterial activity of a related dihydropyrimidine (B8664642) derivative.

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| A 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidine derivative | Gram-positive strains | Not specified in abstract | ijpsonline.com |

Note: This table presents data for a structurally related analog, not this compound. The specific MIC values were not available in the abstract.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for the aforementioned pyrimidine derivatives are linked to their primary biological targets.

For the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, the primary mechanism of action is the inhibition of ULK1 kinase. nih.gov By inhibiting ULK1, these compounds block the initiation of the autophagy process, which is a key survival mechanism for cancer cells. The subsequent induction of apoptosis suggests a dual mechanism that leads to cancer cell death. nih.gov

In the case of the antiviral pyrrolo[2,3-d]pyrimidine and cytosine derivatives, the mechanism likely involves the inhibition of viral replication, a common mode of action for nucleoside and nucleotide analogs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Impact of the Pyrimidine Core and its Substituents

The pyrimidine scaffold serves as a fundamental structural motif for a wide array of biologically active compounds, including numerous approved kinase inhibitors. acs.orgrsc.org Its ability to mimic the adenine (B156593) ring of ATP allows it to effectively bind to the hinge region of kinase active sites. rsc.org The substitution pattern on the pyrimidine ring is a critical determinant of biological activity. mdpi.com

Studies on related pyrimidine derivatives have shown that the nature and position of substituents profoundly influence their inhibitory profiles. For instance, in a series of 4,6- and 5,7-diaryl substituted pyrimidines, the placement of amino groups on the aryl rings was found to be crucial for their anti-inflammatory activity. mdpi.com Specifically, amino groups in the para-position of the aryl rings conferred the highest activity against nitric oxide (NO) and IL-6 secretion. mdpi.com This highlights the sensitivity of the biological response to the spatial arrangement of functional groups on substituents attached to the pyrimidine core.

Furthermore, the introduction of additional groups to the pyrimidine ring itself can modulate activity. In a study of 2-amino-5-bromo-4(3H)-pyrimidinones, the addition of various substituents at the C-6 position was explored to establish a clear SAR for their antiviral activity. nih.gov Although some of these derivatives showed activity, it was often close to their cytotoxic threshold, underscoring the fine balance between efficacy and toxicity that is governed by the substitution pattern. nih.gov

The Role of the Bromo Substituent

The presence of a halogen atom, such as bromine, at the C-5 position of the pyrimidine ring is a common feature in many kinase inhibitors and can significantly impact binding affinity and selectivity. mdpi.com Halogen bonding, a non-covalent interaction between the halogen atom and a Lewis base, can contribute to the stabilization of the ligand-protein complex.

In the context of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, the 3-bromophenylamino side chain at the 4-position was found to be highly favorable for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org This suggests that the bromine atom plays a key role in the interaction with the target enzyme. Similarly, studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines have also highlighted the importance of the bromo substituent in their anticancer activity.

The trifluoromethyl group, another electron-withdrawing substituent, has also been investigated in thiazolo[4,5-d]pyrimidine (B1250722) derivatives, where it was shown to influence their anticancer properties. mdpi.com This further supports the notion that electron-withdrawing groups at this position can be beneficial for biological activity.

Influence of the N-Alkyl Group

The nature of the alkyl substituent on the amino group at the 4-position of the pyrimidine ring is another critical factor influencing the pharmacological profile of these compounds. The N-butyl group in this compound likely contributes to the compound's lipophilicity, which can affect its cell permeability and pharmacokinetic properties.

In a series of 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, analogs bearing a weakly basic side chain where the amine moiety was three or more carbon atoms away from the nucleus were among the most active. nih.gov This suggests that the length and basicity of the N-alkyl chain are important for optimal activity. For instance, a (dimethylamino)butyl solubilizing group led to significant in vivo tumor growth delays in xenograft models. nih.gov

The table below illustrates the effect of varying the N-alkyl substituent on the biological activity of a hypothetical series of 4-bromo-pyrimidin-5-amine analogs, based on general principles observed in related compound series.

| Analog | N-Substituent | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| 1 | -CH3 (Methyl) | Low | Shorter alkyl chain may lead to suboptimal hydrophobic interactions. |

| 2 | -CH2CH3 (Ethyl) | Moderate | Increased lipophilicity compared to methyl may improve binding. |

| 3 | -CH2CH2CH2CH3 (Butyl) | High | Optimal chain length for hydrophobic pocket interaction. |

| 4 | -CH(CH3)2 (Isopropyl) | Moderate-High | Branched chain may provide a different binding conformation. |

| 5 | -Cyclohexyl | High | Bulky cycloalkyl group can enhance binding through increased van der Waals interactions. |

Significance of the 5-Amino Group

The amino group at the 5-position of the pyrimidine ring can participate in hydrogen bonding interactions within the active site of the target protein, which is a crucial aspect of the binding of many kinase inhibitors. The presence and nature of substituents on this amino group can significantly alter the binding affinity and selectivity.

In studies of 2-aminopyrimidine (B69317) based 4-aminoquinolines, the amino group was essential for their anti-plasmodial activity. nih.gov Similarly, for dihydropyrimidine derivatives, the presence of an amino group has been linked to a range of biological activities. The ability of this group to act as a hydrogen bond donor is a key feature in the interaction with many biological targets.

The following table summarizes the hypothetical impact of modifications to the 5-amino group on the activity of 4-bromo-N-butylpyrimidine analogs.

| Analog | Modification at Position 5 | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| A | -NH2 (Amino) | High | Acts as a key hydrogen bond donor. |

| B | -NHCH3 (Methylamino) | Moderate | Steric hindrance from the methyl group may slightly reduce hydrogen bonding efficiency. |

| C | -N(CH3)2 (Dimethylamino) | Low | Loss of hydrogen bond donor capability and increased steric bulk. |

| D | -OH (Hydroxy) | Low-Moderate | Can act as a hydrogen bond donor and acceptor, but the change in electronic properties may be suboptimal. |

| E | -H (Hydrogen) | Very Low | Absence of the critical hydrogen bonding group. |

Information Not Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound This compound . The requested article, focusing on its applications as a chemical probe and building block, cannot be generated as there is no available research data detailing its use in:

Complex molecule synthesis

The development of fluorescent or isotope-labeled probes

The synthesis of privileged scaffolds or bioactive natural product analogs

The search yielded results for structurally related but distinct compounds, such as other brominated pyrimidine or pyridine (B92270) derivatives. However, in adherence to the strict requirement to focus solely on this compound, information from these other compounds cannot be used.

Therefore, it is not possible to provide a scientifically accurate and thorough article based on the requested outline and subject.

Future Research Directions and Translational Perspectives Pre Clinical

Exploration of Novel Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of greater efficiency, regioselectivity, and molecular diversity necessitates the exploration of novel synthetic strategies. Traditional methods are often being supplanted by modern techniques that offer improved yields, milder reaction conditions, and access to a broader range of functionalized products.

Future efforts will likely concentrate on multi-component reactions (MCRs), which allow for the construction of complex pyrimidine cores in a single step from three or more starting materials. An example is the ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. nih.gov Another promising avenue is the use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed processes and click chemistry, to introduce diverse functional groups onto the pyrimidine ring with high precision. nih.gov

Furthermore, regioselective synthesis protocols are critical for creating specific isomers that may have differential biological activity. A notable example is the regioselective lithiation–substitution protocol used to synthesize 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which allows for specific modifications at the C-6 position. acs.org Oxidative annulation, where a promoter like K2S2O8 is used, represents another advanced strategy for building the pyrimidine ring from simple precursors like ketones and amidines. nih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High atom economy, operational simplicity, rapid access to molecular diversity. | nih.govrsc.org |

| Metal-Catalyzed Cross-Coupling | Palladium, copper, or iridium catalysts are used to form new C-C or C-N bonds. | High functional group tolerance, regioselectivity, access to complex derivatives. | nih.govnih.gov |

| Regioselective Lithiation | Directed lithiation allows for substitution at specific positions on the pyrimidine ring. | Precise control over substitution patterns, enabling targeted structure-activity relationship studies. | acs.org |

| Oxidative Annulation | An oxidant promotes the cyclization and aromatization to form the pyrimidine ring. | Utilizes simple starting materials; can be part of a cascade reaction sequence. | nih.gov |

These advanced synthetic methods will be instrumental in generating libraries of analogues of 4-bromo-N-butylpyrimidin-5-amine for high-throughput screening and further pre-clinical development.

Integration with Flow Chemistry and Automated Synthesis Techniques

To accelerate the discovery and optimization process, modern synthetic chemistry is increasingly turning to flow chemistry and automation. These technologies offer significant advantages over traditional batch synthesis, particularly in a pre-clinical research setting where rapid iteration and library generation are essential.

Flow chemistry involves performing reactions in a continuous stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reproducibility, higher yields, and improved safety profiles, especially when handling hazardous intermediates. ekb.eg For pyrimidine synthesis, flow-based approaches have been successfully used to prepare fused pyrimidinones (B12756618) via retro-Diels-Alder reactions, achieving higher yields than conventional batch methods. nih.gov The contained nature of flow reactors makes them ideal for scaling up the synthesis of lead compounds like this compound for more extensive pre-clinical testing.

The true power of flow chemistry is realized when integrated with automated systems. Automated synthesis platforms can precisely control reagent delivery, reaction conditions, and purification processes, enabling the unattended generation of large libraries of pyrimidine derivatives. This high-throughput capability is invaluable for systematically exploring structure-activity relationships (SAR) by rapidly producing a wide array of analogues.

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and uniform. | ekb.eg |

| Safety | Higher risk with exothermic reactions or hazardous reagents at scale. | Inherently safer due to small reaction volumes and better containment. | ekb.eg |

| Yield & Purity | Variable; can be lower due to side reactions. | Often higher and more consistent due to precise control. | nih.gov |

| Scalability | Can be complex and require re-optimization. | Simpler to scale by running the system for a longer duration. | nih.gov |

| Automation | Difficult to fully automate. | Easily integrated with robotic systems for automated library synthesis. |

The integration of these technologies represents a paradigm shift, moving from the one-at-a-time synthesis of molecules to a data-driven, automated approach for discovering the next generation of pyrimidine-based therapeutics.

Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the design and optimization of new chemical entities with greater speed and precision. For pyrimidine derivatives, these techniques span from foundational quantum mechanics to cutting-edge artificial intelligence.

At the optimization stage, methods like Density Functional Theory (DFT) are used to calculate the quantum chemical properties of molecules. researchgate.netekb.eg This allows researchers to understand the electronic structure, reactivity, and molecular electrostatic potential, providing insights into how a molecule like this compound might interact with a biological target. mdpi.comnih.gov For predicting the impact of specific chemical modifications, physics-based methods such as Free Energy Perturbation (FEP) offer a rigorous approach. FEP can accurately calculate the change in binding affinity resulting from a mutation, guiding the rational design of more potent and selective analogues. nih.gov

For the creation of entirely new molecules, de novo design methods powered by artificial intelligence are showing immense promise. Chemical Language Models (CLMs), inspired by natural language processing, can learn the "grammatical rules" of chemical structures from large databases. mdpi.com These models can then generate novel molecular structures, in the form of SMILES strings, that are optimized for desired properties such as high predicted bioactivity or synthetic accessibility. This approach moves beyond simple library screening to the intelligent creation of innovative pyrimidine scaffolds that have not been synthesized before.

| Computational Technique | Primary Application | Description | Reference |

| Density Functional Theory (DFT) | Property Calculation & Optimization | Calculates electronic structure and molecular properties to guide optimization and understand reactivity. | researchgate.netekb.egmdpi.com |

| Molecular Docking | Binding Pose Prediction | Predicts the preferred orientation of a ligand when bound to a target protein to inform structure-based design. | mdpi.com |

| Free Energy Perturbation (FEP) | Affinity Prediction | A physics-based method that computes the free energy changes of molecular modifications to accurately predict effects on binding affinity. | nih.gov |

| Chemical Language Models (AI) | De Novo Design | AI models that learn from chemical data to generate entirely new and optimized molecular structures from scratch. | mdpi.com |

These advanced computational tools will accelerate the entire pre-clinical pipeline, from hit identification and optimization to the de novo design of novel pyrimidine-based drug candidates.

Development of Pyrimidine-Based Conjugates for Targeted Delivery

To enhance therapeutic efficacy and minimize off-target toxicity, a key strategy in modern pharmacology is the development of drug conjugates that can deliver a potent payload directly to diseased cells. Pyrimidine derivatives, owing to their versatile chemistry and potent biological activity, are excellent candidates for use in such targeted delivery systems. researchgate.net

One of the most prominent approaches is the creation of Antibody-Drug Conjugates (ADCs). mdpi.com In this strategy, a highly potent cytotoxic pyrimidine derivative (the payload) is attached via a chemical linker to a monoclonal antibody that specifically recognizes an antigen overexpressed on cancer cells. jyoungpharm.org Recent research has led to the development of divinylpyrimidine (DVP) reagents, which act as efficient linkers for attaching drug payloads to the thiol groups of reduced interchain cysteines on an antibody. nih.govacs.org This technology allows for the creation of ADCs with a defined drug-to-antibody ratio, leading to excellent tolerability and selective efficacy in pre-clinical models. acs.org

Another major avenue is the development of small-molecule drug conjugates. This involves linking the pyrimidine therapeutic to a ligand that binds to a receptor that is overexpressed on target cells. A well-studied example is the folate receptor, which is frequently overexpressed in various cancers, including ovarian cancer, but has limited expression in healthy tissues. acs.org By conjugating a pyrimidine payload to folic acid or a related analogue, the resulting molecule can be selectively taken up by cancer cells through folate receptor-mediated endocytosis, concentrating the therapeutic agent where it is most needed.

| Conjugate Type | Targeting Moiety | Delivery Mechanism | Potential Advantage | Reference |

| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Antibody binds to a specific cell surface antigen, followed by internalization. | High target specificity; ability to use highly potent payloads. | mdpi.comjyoungpharm.orgacs.org |

| Small-Molecule Drug Conjugate | e.g., Folic Acid | Ligand binds to an overexpressed receptor (e.g., folate receptor), triggering endocytosis. | Smaller size may lead to better tumor penetration. | acs.org |

Future research on this compound could involve its functionalization to enable conjugation to such targeting moieties, transforming it from a systemic agent into a precision-guided therapeutic.

Investigation of Emerging Biological Targets for Pyrimidine Derivatives

While pyrimidines are known to interact with established targets like DNA, RNA, and certain kinases, a significant area of future research lies in identifying and validating novel biological targets. researchgate.net This exploration can open up new therapeutic indications and provide mechanisms to overcome drug resistance.

One key area is the targeting of kinases involved in cancer cell survival and proliferation beyond the well-known EGFR. PIM-1 kinase, which is highly expressed in many cancers and influences cell cycle progression and apoptosis, has been identified as a promising target for pyrido[2,3-d]pyrimidine (B1209978) derivatives. acs.org Another emerging kinase target is UNC51-like kinase 1 (ULK1), a critical initiator of the autophagy process, which cancer cells often use to survive stress. Specifically, 5-bromo-pyrimidine derivatives have been developed as ULK1 inhibitors that can block autophagy and simultaneously induce apoptosis in non-small cell lung cancer cells.

Targeting drug-resistant forms of established proteins is another critical frontier. For example, specific mutations in the EGFR kinase domain, such as C797S, confer resistance to third-generation inhibitors. The development of new pyrimidine derivatives that can effectively inhibit these mutant kinases is a major pre-clinical goal. Beyond kinases, pyrimidine-based compounds are being investigated as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site, offering a different mechanism to disrupt the cytoskeleton and halt cell division. Finally, targeting the metabolic pathways on which cancer cells depend, such as the de novo pyrimidine synthesis pathway via inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), represents a promising strategy to selectively starve cancer cells.

| Emerging Target | Biological Role | Therapeutic Rationale | Reference |

| ULK1 (UNC51-like kinase 1) | Initiation of autophagy | Blocking autophagy can make cancer cells more vulnerable to stress and induce cell death. | |

| PIM-1 Kinase | Regulation of cell cycle and apoptosis | Inhibition can suppress cancer cell proliferation and promote apoptosis. | acs.org |

| Drug-Resistant EGFR Mutants (e.g., C797S) | Kinase signaling in resistant cancers | Overcoming acquired resistance to existing targeted therapies. | |

| Tubulin (Colchicine Site) | Cytoskeleton formation and cell division | Disrupting microtubule dynamics leads to mitotic arrest and apoptosis. | |

| DHODH (Dihydroorotate Dehydrogenase) | De novo pyrimidine biosynthesis | Inhibiting this enzyme depletes pyrimidines, halting DNA/RNA synthesis in rapidly proliferating cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.